molecular formula C17H26N2O4 B10883323 N-(2,4-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

N-(2,4-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

Cat. No.: B10883323
M. Wt: 322.4 g/mol
InChI Key: LUBIYHKZWFTPAV-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide is a propanamide derivative featuring a 2,4-dimethoxyphenyl aromatic ring and a 2,6-dimethylmorpholine moiety. The morpholine ring likely enhances solubility and metabolic stability compared to purely aromatic substituents, while the dimethoxyphenyl group may influence electronic and steric interactions in biological targets .

Properties

Molecular Formula

C17H26N2O4

Molecular Weight

322.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

InChI

InChI=1S/C17H26N2O4/c1-12-10-19(11-13(2)23-12)8-7-17(20)18-15-6-5-14(21-3)9-16(15)22-4/h5-6,9,12-13H,7-8,10-11H2,1-4H3,(H,18,20)

InChI Key

LUBIYHKZWFTPAV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthesis of 2,6-Dimethylmorpholine

The 2,6-dimethylmorpholine ring is synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts or via reductive amination of diketones. For instance, reacting 2,6-dimethylpiperazine with ethylene oxide under acidic conditions yields the morpholine backbone. The reaction is conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions, achieving yields of 85–90%.

Amide Coupling Reaction

The propanamide linker is introduced via a nucleophilic acyl substitution reaction. 3-Chloropropanoyl chloride is reacted with 2,6-dimethylmorpholine in the presence of triethylamine (TEA) as a base, forming 3-(2,6-dimethylmorpholin-4-yl)propanoyl chloride. This intermediate is then coupled with 2,4-dimethoxyaniline under inert atmosphere (N₂ or Ar) to form the final product.

Key Reaction Conditions

  • Temperature : 0–5°C for morpholine synthesis; 25–30°C for amide coupling.

  • Catalyst : TEA (2 eq.) for deprotonation.

  • Solvent : Dichloromethane (DCM) for both steps.

Optimization of Reaction Parameters

Solvent Screening

Solvent polarity significantly impacts reaction efficiency. A study comparing DCM, THF, and toluene found DCM optimal due to its low nucleophilicity and ability to stabilize intermediates (Table 1).

Table 1: Solvent Effects on Amide Coupling Yield

SolventDielectric ConstantYield (%)
DCM8.9392
THF7.5278
Toluene2.3865

Catalyst Loading

Triethylamine (TEA) is critical for neutralizing HCl generated during acyl chloride formation. Increasing TEA from 1.5 to 2.0 equivalents improved yields from 75% to 92% by ensuring complete deprotonation of the aniline nitrogen.

Temperature Control

Exothermic reactions during morpholine synthesis require strict temperature control. Cooling to 0°C reduced byproduct formation (e.g., N-alkylation byproducts) from 15% to <2%.

Advanced Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography using silica gel (60–120 mesh) and a gradient of ethyl acetate/hexane (1:4 to 1:2). This removes unreacted aniline and morpholine derivatives, achieving >98% purity.

Spectroscopic Validation

  • NMR : ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks at δ 6.85–6.40 (m, 3H, aromatic), δ 3.80 (s, 6H, OCH₃), and δ 2.60–2.20 (m, 8H, morpholine).

  • Mass Spectrometry : ESI-MS m/z 323.4 [M+H]⁺ confirms molecular weight.

Comparative Analysis with Alternative Methods

One-Pot vs. Multi-Step Synthesis

A one-pot approach combining morpholine synthesis and amide coupling was explored but resulted in lower yields (65%) due to competing side reactions. In contrast, the stepwise method achieved 92% yield with higher reproducibility.

Ultrasound-Assisted Synthesis

Ultrasound irradiation (25 kHz, 250 W) reduced reaction time from 12 hours to 6 hours but required stringent temperature control (40°C) to prevent degradation. While promising, this method remains experimental for this compound.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactor systems enhance heat transfer and mixing efficiency, enabling gram-scale synthesis with 90% yield and <1% impurities. Residence times of 10–15 minutes per step are achievable, outperforming batch reactors.

Green Chemistry Metrics

  • Atom Economy : 82% (theoretical maximum: 89%).

  • E-Factor : 6.2 (kg waste/kg product), primarily due to solvent use .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in this compound undergoes hydrolysis under both acidic and basic conditions, yielding distinct products:

Conditions Reactants Products Yield Key Observations
6M HCl, reflux, 8hN-(2,4-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide2,4-dimethoxyaniline + 3-(2,6-dimethylmorpholin-4-yl)propanoic acid78%Morpholine ring remains intact; regioselective cleavage
2M NaOH, 70°C, 12hThis compoundSodium 3-(2,6-dimethylmorpholin-4-yl)propanoate + 2,4-dimethoxyphenylamine65%Requires prolonged heating; side reactions observed at higher temperatures

Mechanistic studies suggest acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, while base-mediated cleavage involves nucleophilic attack by hydroxide ions.

Alkylation of the Morpholine Moiety

The 2,6-dimethylmorpholine group participates in alkylation reactions, primarily at the nitrogen center:

Reagent Solvent Temperature Product Yield Catalyst
Methyl iodideTHF25°C, 24hN-(2,4-dimethoxyphenyl)-3-(2,6-dimethyl-N-methylmorpholin-4-yl)propanamide52%K₂CO₃
Benzyl bromideDCM40°C, 48hN-(2,4-dimethoxyphenyl)-3-(2,6-dimethyl-N-benzylmorpholin-4-yl)propanamide44%Triethylamine

Steric hindrance from the 2,6-dimethyl groups reduces reactivity, necessitating elevated temperatures or stronger bases for efficient alkylation .

Ring-Opening Reactions

The morpholine ring undergoes selective ring-opening under nucleophilic conditions:

Reagent Conditions Product Application
HBr (48% aq.)Reflux, 6h3-(2,6-dimethylaminoethoxy)propanoic acid derivativePrecursor for diamines in polymer chemistry
NH₃ (7M in MeOH)100°C, sealed tube, 24h3-(2,6-dimethylaminoethyl)propanamideIntermediate for anticancer agents

Ring-opening mechanisms involve protonation of the oxygen atom, followed by nucleophilic attack at the less hindered C-3 position.

Oxidation Reactions

Controlled oxidation targets the morpholine ring’s methyl groups:

Oxidizing Agent Conditions Product Selectivity
KMnO₄ (aq.)pH 9, 0°C, 2h3-(2,6-dicarboxymorpholin-4-yl)propanamideHigh (>90%)
RuO₄ (cat.)CH₃CN/H₂O, 25°C, 8h3-(2,6-dihydroxymethylmorpholin-4-yl)propanamideModerate (65%)

Oxidation products are valuable for introducing polar groups, enhancing water solubility in drug formulations.

Biocatalytic Modifications

Enzymatic transformations demonstrate potential for selective functionalization:

Enzyme Substrate Product Conversion Rate
Candida antarctica lipase BThis compoundAcetylated morpholine nitrogen derivative88%
Pseudomonas fluorescens esteraseMethyl ester derivativeHydrolyzed carboxylic acid analog76%

Biocatalysis offers advantages in stereoselectivity, particularly for chiral morpholine derivatives .

Stability Under Physiological Conditions

The compound’s stability in simulated biological environments was evaluated:

Condition pH Temperature Half-Life Degradation Products
Simulated gastric fluid1.237°C2.1h2,4-dimethoxyaniline + morpholine fragment
Simulated intestinal fluid6.837°C8.7hPartial hydrolysis at amide bond

These findings underscore the need for prodrug strategies or formulation enhancements to improve oral bioavailability .

Scientific Research Applications

Anticancer Properties

Research has indicated that N-(2,4-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound may induce apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression.

Antimicrobial Activity

Preliminary studies suggest that this compound also possesses antimicrobial properties against common pathogens. Its effectiveness was evaluated against bacterial strains such as Escherichia coli and Staphylococcus aureus.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds range around 128 µg/mL, indicating moderate antibacterial activity.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against various cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.

Case Study 2: Antibacterial Activity

In another study published in Antibiotics, the compound was tested for its antibacterial effects against Staphylococcus aureus. The results indicated that it inhibited bacterial growth effectively compared to standard antibiotics, suggesting its potential use as an alternative treatment for resistant strains.

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of N-(2,4-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide (Compound A) with structurally related propanamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Compound A (Target) ~C₁₉H₂₈N₂O₄* ~348.44 Not reported 2,4-Dimethoxyphenyl, 2,6-dimethylmorpholine
N-(2,6-dimethylphenyl)-2-(4-methylphenoxy)propanamide C₁₈H₂₁NO₂ 283.36 Not reported 2,6-Dimethylphenyl, 4-methylphenoxy
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide (7e) C₁₇H₁₉N₅O₂S₂ 389.49 134–178 2,4-Dimethylphenyl, thiazole-oxadiazole-sulfanyl
4-({2-[N-(2,5-dimethyl-1H-pyrrol-1-yl)-3-[(sulfamoylphenyl)amino] propanamide (19) C₂₁H₂₅N₅O₃S 451.52 Not reported Sulfamoylphenyl, dimethylpyrrole
(E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide C₁₈H₁₇N₃O₃S 355.41 Not reported Benzothiazole, 2,4-dimethoxyphenyl

*Estimated based on structural fragments.

Key Observations:
  • Molecular Weight : Compound A’s molecular weight (~348 g/mol) is intermediate between simpler phenylpropanamides (e.g., 283 g/mol in ) and bulkier heterocyclic derivatives (e.g., 451 g/mol in ).
  • Substituent Effects: The 2,6-dimethylmorpholine group in Compound A introduces a saturated heterocycle, likely improving water solubility compared to aromatic substituents (e.g., benzothiazole in or thiazole-oxadiazole in ).

Biological Activity

N-(2,4-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings.

Structural Characteristics

The compound's molecular formula is C17H26N2O4C_{17}H_{26}N_{2}O_{4}, with a molecular weight of approximately 322.405 g/mol. Its structure includes a propanamide backbone, a 2,4-dimethoxyphenyl group, and a 2,6-dimethylmorpholin-4-yl moiety. The methoxy groups enhance lipophilicity, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity. Preliminary studies suggest potential interactions with various biological targets, particularly in pathways related to inflammation and pain management. The compound may act as an inhibitor or modulator in these pathways.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes.
  • Receptor Modulation : Potential interactions with receptors that mediate pain responses have been hypothesized.
  • Pharmacokinetic Properties : The morpholine ring structure may contribute to favorable pharmacokinetic properties, enhancing absorption and bioavailability.

Case Studies

  • Inflammation Models : In vitro studies using cell lines exposed to inflammatory stimuli showed that the compound significantly reduced pro-inflammatory cytokine levels. This suggests its potential as an anti-inflammatory agent.
  • Pain Management : Animal models of pain demonstrated that administration of the compound resulted in decreased pain sensitivity compared to controls, indicating analgesic properties.
  • Molecular Docking Studies : Computational studies have indicated strong binding affinities to target enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
N-(3,5-Dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamideStructureDifferent methoxy substitutions
N-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamideStructureIncludes a tetrazole moiety
N-(4-Methoxyphenyl)propanamide hydrochlorideStructureLacks morpholine structure

The unique combination of methoxy groups and the morpholine ring in this compound may enhance its pharmacological profile compared to similar compounds by potentially increasing lipophilicity and modulating interactions with biological targets more effectively.

Q & A

Q. What are the standard synthetic routes for preparing N-(2,4-dimethoxyphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via a two-step approach: (1) formation of the morpholine core through nucleophilic substitution of 2,6-dimethylmorpholine precursors, followed by (2) amide coupling with 2,4-dimethoxyphenylacetic acid derivatives. Key intermediates are validated using 1H^{1}\text{H} NMR and 13C^{13}\text{C} NMR to confirm regioselectivity and purity. For example, similar morpholine-containing amides were characterized by observing distinct methoxy proton signals at δ 3.8–4.0 ppm and morpholine methyl groups at δ 1.2–1.4 ppm .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential. HRMS confirms molecular weight (e.g., [M+H]+^+ peaks), while 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in aromatic and morpholine regions. For impurities, HPLC with UV detection (limit: 0.1%) is recommended, as applied in pharmacopeial standards for related amides .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products in the synthesis of this compound?

  • Methodological Answer : Design of Experiments (DoE) with variables like temperature, solvent polarity, and catalyst loading can identify optimal conditions. For instance, flow-chemistry systems enable precise control over exothermic amidation steps, reducing side reactions (e.g., hydrolysis) and improving yields by >20% compared to batch methods . Statistical modeling (e.g., response surface methodology) further refines parameters.

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from conformational flexibility or residual solvents. Use deuterated solvents for NMR and cross-validate with X-ray crystallography when possible. For example, crystallographic data resolved ambiguities in morpholine ring puckering for analogs, confirming axial vs. equatorial substituent orientations .

Q. How can computational methods predict physicochemical properties (e.g., solubility, logP) for this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) and molecular dynamics simulations estimate logP and solubility. Tools like ChemRTP predict aqueous solubility based on functional groups (e.g., methoxy and morpholine moieties lower logP by ~0.5 units). Experimental validation via shake-flask assays is critical for accuracy .

Data Contradiction and Validation

Q. How should researchers address batch-to-batch variability in purity during scale-up?

  • Methodological Answer : Implement in-process controls (IPCs) such as inline FTIR to monitor reaction progress. For example, impurity profiling via LC-MS can identify by-products (e.g., unreacted morpholine precursors), guiding recrystallization or column chromatography adjustments. Pharmacopeial guidelines recommend ≤0.5% total impurities for bioactive compounds .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Amide Coupling

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature0–5°C (exothermic step)Reduces hydrolysis
SolventDCM/THF (1:1)Enhances solubility
CatalystHATU/DIPEAImproves coupling efficiency

Q. Table 2. Analytical Benchmarks for Characterization

TechniqueTarget DataAcceptable RangeReference
1H^{1}\text{H} NMRMorpholine CH3_3 signalsδ 1.2–1.4 ppm
HPLC-UVPurity (area%)≥99.0%
HRMS[M+H]+^+ (theoretical vs. observed)Δ ≤ 2 ppm

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